molecular formula C17H17F3N2O2S2 B2976731 5-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 2034361-40-3

5-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Cat. No.: B2976731
CAS No.: 2034361-40-3
M. Wt: 402.45
InChI Key: CQAGHLMGAOLTPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine” is a complex organic molecule. It contains a trifluoromethyl group, which is a common feature in many pharmaceutical and agrochemical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex, given its long chemical name. It contains an azetidine ring, a tetrahydrothieno ring, and a pyridine ring, along with a trifluoromethyl group. The trifluoromethyl group is a key structural motif in many active pharmaceutical ingredients .

Scientific Research Applications

Antimicrobial Activity

Azetidinone derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, Shah et al. (2014) synthesized azetidin-2-one based phenyl sulfonyl pyrazoline derivatives and assessed their antibacterial and antifungal activities, indicating potential applications in developing new antimicrobial agents (Shah et al., 2014).

Central Nervous System (CNS) Activity

Research has also been conducted on the synthesis of azetidinone derivatives for potential antidepressant and nootropic effects. Thomas et al. (2016) evaluated the antidepressant and nootropic activities of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, highlighting the CNS activity potential of these compounds (Thomas et al., 2016).

Anticancer Research

The synthesis of complex hetero-bimetallacycles from pyridine derivatives has been explored for anticancer applications. Mishra et al. (2014) reported the construction of hetero-bimetallacycles showing significant cytotoxicity against various cancer cell lines, suggesting their use in anticancer therapy (Mishra et al., 2014).

Study of Nicotinic Acetylcholine Receptors

Furthermore, azetidinone and pyridine derivatives have been utilized in the development of ligands for nicotinic acetylcholine receptors (nAChRs). Doll et al. (1999) synthesized a fluorinated derivative of A-85380, a potent ligand for the human alpha4beta2 nAChR subtype, demonstrating its potential for PET imaging of central nAChRs (Doll et al., 1999).

Properties

IUPAC Name

5-[1-[2-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O2S2/c18-17(19,20)14-3-1-2-4-16(14)26(23,24)22-10-13(11-22)21-7-5-15-12(9-21)6-8-25-15/h1-4,6,8,13H,5,7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQAGHLMGAOLTPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)C3CN(C3)S(=O)(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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